molecular formula C₁₈H₁₀K₄N₂O₁₁ B1146849 Mag-fura-2 tetrapotassium salt CAS No. 132319-57-4

Mag-fura-2 tetrapotassium salt

Cat. No.: B1146849
CAS No.: 132319-57-4
M. Wt: 586.67
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

Mag-Fura-2 Tetrapotassium Salt is primarily an intracellular magnesium indicator . It is designed to bind to magnesium ions (Mg2+) within the cell, making it a valuable tool for studying the role and behavior of these ions in various cellular processes .

Mode of Action

The compound is a ratiometric and UV light-excitable probe . It binds to magnesium ions with a dissociation constant (Kd) of 1.9 mM . Similar to Fura-2, another well-known calcium ion indicator, the excitation wavelength of Mag-Fura-2 undergoes a blue shift from 369 nm to 330 nm upon binding to magnesium ions .

Pharmacokinetics

It’s known that this water-soluble salt form is useful for intracellular loading by microinjection, infusion from patch pipette, or uptake induced by pinocytic cell-loading reagents

Result of Action

The primary result of this compound’s action is the generation of a fluorescent signal that allows for the visualization and measurement of intracellular magnesium concentrations . This can provide valuable insights into the roles of magnesium ions in cellular processes. Additionally, Mag-Fura-2 also responds to Ca2+ but with a significantly lower Kd than Fura-2 to Ca2+. An important application of Mag-Fura-2 is its use in detecting high, transient Ca2+ concentration during Ca2+ spikes .

Action Environment

It’s worth noting that the compound should be stored in a freezer at -5°c to -30°c and protected from light to maintain its stability . This suggests that temperature and light exposure are important environmental factors that can affect the compound’s performance.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of mag-fura-2 tetrapotassium salt involves the reaction of specific benzofuran derivatives with oxazole carboxylates under controlled conditions. The process typically includes:

    Step 1: Synthesis of the benzofuran derivative.

    Step 2: Coupling with oxazole carboxylate.

    Step 3: Purification and conversion to the tetrapotassium salt form.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Large-scale synthesis: Using industrial reactors to handle larger volumes of reactants.

    Purification: Employing techniques such as crystallization and chromatography to ensure high purity.

    Quality Control: Rigorous testing to meet research-grade standards

Chemical Reactions Analysis

Mag-fura-2 tetrapotassium salt primarily undergoes the following types of reactions:

    Oxidation: The compound can be oxidized under specific conditions, altering its fluorescence properties.

    Reduction: Reduction reactions can also affect its fluorescence, though these are less common.

    Substitution: Substitution reactions involving the benzofuran or oxazole rings can modify the compound’s properties.

Common Reagents and Conditions:

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Like sodium borohydride.

    Substitution reagents: Including various halides and nucleophiles.

Major Products:

Scientific Research Applications

Mag-fura-2 tetrapotassium salt is extensively used in scientific research across multiple fields:

Comparison with Similar Compounds

Mag-fura-2 tetrapotassium salt is unique due to its high specificity for magnesium ions and its ratiometric fluorescence properties. Similar compounds include:

This compound stands out due to its high sensitivity and specificity for magnesium ions, making it a valuable tool in various scientific research applications.

Properties

IUPAC Name

tetrapotassium;2-[6-[bis(carboxylatomethyl)amino]-5-(carboxylatomethoxy)-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O11.4K/c21-14(22)5-20(6-15(23)24)9-3-10-8(1-11(9)29-7-16(25)26)2-12(30-10)17-19-4-13(31-17)18(27)28;;;;/h1-4H,5-7H2,(H,21,22)(H,23,24)(H,25,26)(H,27,28);;;;/q;4*+1/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQSIPSUBCVAWSY-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(OC2=CC(=C1OCC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-])C3=NC=C(O3)C(=O)[O-].[K+].[K+].[K+].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10K4N2O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

586.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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